molecular formula C20H14BrClN4O2 B269686 N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Numéro de catalogue B269686
Poids moléculaire: 457.7 g/mol
Clé InChI: JYBLWNCFHGQZGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BCI, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCI is a quinazoline derivative that has been identified as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mécanisme D'action

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. CK2 has been shown to phosphorylate various substrates involved in cell signaling pathways, and its inhibition by N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide results in the downregulation of these pathways, leading to cell death. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to have various biochemical and physiological effects on cells. In addition to its inhibition of CK2, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to inhibit other kinases, including AKT and PIM1. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, and plays a role in cell survival and death. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to induce cell death, and its potential as a therapeutic agent. However, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide also has limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its toxicity to normal cells at high concentrations.

Orientations Futures

There are several future directions for the study of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

The synthesis of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the reaction of 6-bromo-2-(2-chlorophenyl)-4-oxoquinazoline with isonicotinamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide as a white solid with a melting point of 256-258°C. The purity of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide can be verified using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.

Applications De Recherche Scientifique

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. CK2 is overexpressed in various cancer cells, and its inhibition by N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been investigated for its potential in treating other diseases, including inflammation, neurodegenerative disorders, and viral infections.

Propriétés

Nom du produit

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Formule moléculaire

C20H14BrClN4O2

Poids moléculaire

457.7 g/mol

Nom IUPAC

N-[6-bromo-2-(2-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14BrClN4O2/c21-13-5-6-17-15(11-13)20(28)26(25-19(27)12-7-9-23-10-8-12)18(24-17)14-3-1-2-4-16(14)22/h1-11,18,24H,(H,25,27)

Clé InChI

JYBLWNCFHGQZGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

SMILES canonique

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.